molecular formula C11H7ClF3N B12963274 6-(Chloromethyl)-3-(trifluoromethyl)quinoline

6-(Chloromethyl)-3-(trifluoromethyl)quinoline

Cat. No.: B12963274
M. Wt: 245.63 g/mol
InChI Key: KTHLFHCCVBQPMF-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-(trifluoromethyl)quinoline is a quinoline derivative characterized by the presence of a chloromethyl group at the 6th position and a trifluoromethyl group at the 3rd position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline typically involves the introduction of the chloromethyl and trifluoromethyl groups onto the quinoline ring. One common method involves the reaction of quinoline with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include azidoquinolines, thiol-substituted quinolines, quinoline N-oxides, and dihydroquinolines .

Scientific Research Applications

6-(Chloromethyl)-3-(trifluoromethyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-3-(trifluoromethyl)quinoline involves its interaction with various molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 6-(Chloromethyl)-3-(trifluoromethyl)quinoline is unique due to the specific positioning of the chloromethyl and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in various fields .

Properties

Molecular Formula

C11H7ClF3N

Molecular Weight

245.63 g/mol

IUPAC Name

6-(chloromethyl)-3-(trifluoromethyl)quinoline

InChI

InChI=1S/C11H7ClF3N/c12-5-7-1-2-10-8(3-7)4-9(6-16-10)11(13,14)15/h1-4,6H,5H2

InChI Key

KTHLFHCCVBQPMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C=C2C=C1CCl)C(F)(F)F

Origin of Product

United States

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